molecular formula C19H20N2O5S2 B2558695 methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate CAS No. 881485-05-8

methyl 2-(2-(7-ethoxy-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-5-methylthiophene-3-carboxylate

Cat. No. B2558695
CAS RN: 881485-05-8
M. Wt: 420.5
InChI Key: NBQQKYFPKXVQBL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzothiazine ring system is a bicyclic structure with nitrogen and sulfur atoms, which can participate in hydrogen bonding and other intermolecular interactions . The thiophene ring is a five-membered aromatic ring containing a sulfur atom, which can contribute to the compound’s electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple polar functional groups suggests that it might have good solubility in polar solvents .

Scientific Research Applications

Crystallography and Structural Analysis

Research on similar compounds often involves crystallographic studies to determine molecular structures, conformational dynamics, and intermolecular interactions. For example, the crystal structure analysis of azilsartan methyl ester provides insights into the molecular conformations and the interplay of hydrogen bonding and π–π stacking interactions in the crystalline state (Zhengyi Li et al., 2015). Such studies are foundational for understanding the physical and chemical properties of complex molecules, which could be extrapolated to understand the behavior of the compound .

Synthesis and Chemical Reactions

The synthesis routes and reactions involving structurally related compounds are of significant interest. For instance, the synthesis of 2-oxaisocephems with modifications at specific positions showcases the chemical versatility and potential antibacterial activity of thiazine derivatives (H. Tsubouchi et al., 1994). Such information can be crucial in understanding the synthetic pathways that could be applicable to the compound , as well as its potential bioactivity.

Chemical Transformations and Applications

The exploration of chemical transformations, such as the dehydration phenomenon in methyl 3-hydroxy-2-methyl-1,1,4-trioxo-1,2,3,4-tetrahydro-1λ6-benzo[e][1,2]thiazine-3-carboxylate (M. Arshad et al., 2013), provides valuable insights into the reactivity and stability of thiazine derivatives under different conditions. This information is useful for predicting the behavior of similar compounds under various chemical environments.

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Without more information, it’s difficult to predict what these might be .

Safety and Hazards

Without specific data, it’s hard to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The study of this compound could be an interesting area for future research, particularly if it shows promising biological activity. Further studies could focus on exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological targets .

properties

IUPAC Name

methyl 2-[[2-(7-ethoxy-3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-4-26-11-5-6-13-14(8-11)28-15(17(23)20-13)9-16(22)21-18-12(19(24)25-3)7-10(2)27-18/h5-8,15H,4,9H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBQQKYFPKXVQBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(S3)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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